REACTION_SMILES
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[CH3:11][C:12]1([CH3:23])[NH:13][C:14](=[O:22])[CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]21.[K+:1].[O-:2][N+:3]([O-:4])=[O:5].[OH2:24].[S:6](=[O:7])(=[O:8])([OH:9])[OH:10]>>[O-:2][N+:3](=[O:5])[c:18]1[cH:17][c:16]2[c:21]([cH:20][cH:19]1)[C:12]([CH3:11])([CH3:23])[NH:13][C:14](=[O:22])[CH2:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)NC(=O)Cc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC1(C)NC(=O)Cc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |